Cyclohexyl(dicyclopropyl)methanol

Description

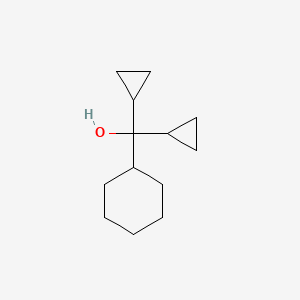

Cyclohexyl(dicyclopropyl)methanol is a tertiary alcohol characterized by a cyclohexyl backbone substituted with two cyclopropyl groups and a hydroxyl group. Its synthesis involves a radical I/Mg-exchange reaction followed by ketone addition, as demonstrated in recent studies. For example, dicyclopropyl(3-(4-methoxyphenyl)cyclohexyl)methanol (6b) and dicyclopropyl(3-((triisopropylsilyl)oxy)cyclohexyl)methanol (6d) were synthesized using sBu₂Mg and dicyclopropyl ketone under TP3 conditions, yielding 55% and unspecified amounts, respectively . Structural confirmation relied on NMR and HR-MS, with stereochemistry determined via NOE experiments .

Properties

CAS No. |

71172-68-4 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

cyclohexyl(dicyclopropyl)methanol |

InChI |

InChI=1S/C13H22O/c14-13(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h10-12,14H,1-9H2 |

InChI Key |

JGIFCDXLSBRZQP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(C2CC2)(C3CC3)O |

Canonical SMILES |

C1CCC(CC1)C(C2CC2)(C3CC3)O |

Other CAS No. |

71172-68-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric Effects: The dicyclopropyl groups in this compound introduce significant steric hindrance compared to monosubstituted analogs like cyclohexyl(phenyl)methanol. This bulkiness may reduce reactivity in nucleophilic substitutions or esterification reactions.

- Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl in 6b) enhance stability, whereas electron-withdrawing groups (e.g., 4-chlorophenyl in analogs) could alter acidity or hydrogen-bonding capacity .

- Synthetic Flexibility: this compound derivatives are synthesized via tailored radical I/Mg-exchange protocols, contrasting with traditional methods like Grignard reactions used for simpler analogs .

2.2. Physical and Chemical Properties

While explicit data (e.g., melting points, solubility) are absent in the provided evidence, inferences can be made:

- Polarity: The hydroxyl group and bulky substituents likely render this compound less polar than analogs with smaller substituents (e.g., cyclopropyl alone).

- Thermal Stability: Rigid cyclopropyl rings may enhance thermal stability compared to linear alkyl-substituted cyclohexanols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.